molecular formula C13H28N2 B1333787 1-Nonylpiperazine CAS No. 82394-25-0

1-Nonylpiperazine

カタログ番号 B1333787
CAS番号: 82394-25-0
分子量: 212.37 g/mol
InChIキー: JXSIBFCQEWUEDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Nonylpiperazine is not directly mentioned in the provided papers; however, the papers do discuss various arylpiperazine derivatives, which are structurally related to 1-Nonylpiperazine. Arylpiperazines are a class of compounds that have been extensively studied due to their affinity and selectivity for certain receptors, such as the 5-HT1A serotonin receptor and alpha 1-adrenoceptors . These compounds are of significant interest in the development of pharmaceuticals for treating various conditions, including anxiety and disorders of the lower urinary tract .

Synthesis Analysis

The synthesis of arylpiperazine derivatives can be achieved through various methods. One approach is the reductive amination by continuous-flow hydrogenation, which allows for the direct and scalable synthesis of benzylpiperazine derivatives from corresponding benzaldehydes and piperazine without the need for protecting groups . Another method involves microwave irradiation, which significantly reduces the reaction time for synthesizing 1-arylpiperazines from bis(2-chloroethyl)amine hydrochloride and substituted anilines . These methods highlight the advancements in synthesizing arylpiperazine derivatives efficiently and on a large scale.

Molecular Structure Analysis

The molecular structure of arylpiperazines is crucial for their interaction with receptors. Studies have shown that the bioactive conformation of 1-arylpiperazines at central serotonin receptors involves the two rings being relatively coplanar . This conformation is essential for receptor recognition and binding, and it has been examined through X-ray data analysis and the synthesis of rigid analogues .

Chemical Reactions Analysis

Arylpiperazines undergo metabolic reactions in the body, such as side-chain cleavage, resulting in the formation of 1-arylpiperazine metabolites. This metabolic pathway has been confirmed in rats given oral administration of drugs containing the arylpiperazine moiety . The metabolites can be identified and quantitated using sensitive and selective analytical methods, which are important for understanding the pharmacokinetics of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazines are influenced by their structural features, such as the presence of substituents on the aryl ring. These properties are important for the compounds' affinity and selectivity towards receptors. For instance, the presence of a trifluoromethyl group at the 3-position of the 4-arylpiperazine fragment has been associated with anti-seizure properties in the maximal electroshock (MES) model . Additionally, the length of the alkylene spacer between the arylpiperazine and the terminal amide fragment affects the compounds' receptor activity, with ethylene and propylene bridges showing higher potency than methylene analogues .

科学的研究の応用

Arylpiperazines in Cardiovascular and CNS Disorders

  • Arylpiperazines like 1-Nonylpiperazine have been studied for their potential use in treating cardiovascular and central nervous system (CNS) disorders. Research has focused on their ability to mediate signals through α1-adrenoceptor pathways, which are crucial in managing diseases related to these systems (Zhao et al., 2015).

Potential Antidepressant and Anxiolytic Effects

  • Certain phenylpiperazine derivatives, closely related to 1-Nonylpiperazine, have shown promising antidepressant and anxiolytic effects in animal models. These effects are potentially mediated through serotonin receptors, indicating a potential application in mental health treatments (Pytka et al., 2015).

Use in the Synthesis of Medicinal Compounds

  • Arylpiperazines have been pivotal in the synthesis of certain medicinal compounds, such as GW597599, which is investigated for treating CNS disorders and emesis. The synthesis process has been refined to enhance safety and efficiency, demonstrating the chemical utility of arylpiperazines in pharmaceutical manufacturing (Guercio et al., 2009).

Safety and Hazards

The safety data sheet for 1-Nonylpiperazine indicates that it has acute toxicity when ingested . The hazard code is Xi .

特性

IUPAC Name

1-nonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-2-3-4-5-6-7-8-11-15-12-9-14-10-13-15/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSIBFCQEWUEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371831
Record name 1-Nonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nonylpiperazine

CAS RN

82394-25-0
Record name 1-Nonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82394-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-4-nonylpiperazine (0.54 g, 1.80 mmol) (prepared by reacting 1-benzylpiperazine, Aldrich, with 1-bromononane, Aldrich, and NaH in DMF), palladium hydroxide on carbon (0.14 g) and cyclohexene (7 mL) in ethanol (15 mL) was heated at reflux overnight. After filtration, the filtrate was concentrated in vacuo to dryness to give 1-nonylpiperazine as an oil, 0.38 g, 100%.
Name
1-benzyl-4-nonylpiperazine
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。